

13C NMR characterization of 3-**iodo-5-methoxypyridine** and its derivatives

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Compound of Interest

Compound Name: **3-*iodo-5-methoxypyridine***

Cat. No.: **B1358553**

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Comparative 13C NMR Analysis of 3-**iodo-5-methoxypyridine** Derivatives

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) characteristics of **3-*iodo-5-methoxypyridine*** and its derivatives. Due to the limited availability of direct experimental data for **3-*iodo-5-methoxypyridine***, this comparison focuses on structurally related derivatives to provide valuable insights for researchers in drug discovery and organic synthesis. The presented data, experimental protocols, and workflow diagrams are intended to facilitate the characterization of novel compounds based on this scaffold.

Comparative 13C NMR Chemical Shift Data

The following table summarizes the 13C NMR chemical shifts (δ) in ppm for various pyridine derivatives. The data is compiled from available literature and databases, providing a reference for understanding the electronic effects of different substituents on the pyridine ring. The numbering of the pyridine ring carbons is standard, with the nitrogen atom at position 1.

Compound	C-2 (ppm)	C-3 (ppm)	C-4 (ppm)	C-5 (ppm)	C-6 (ppm)	Other Signals (ppm)	Solvent
Pyridine[1]	150.1	124.0	136.1	124.0	150.1	-	CDCl ₃
3,5-Dimethylpyridine[2]	147.2	133.1	137.9	133.1	147.2	CH ₃ : 18.4	-
5-Iodo-2-methoxy pyridine[3]	163.4	112.9	155.1	84.1	144.7	OCH ₃ : 53.8	-
3-Bromo-5-(3-fluorophenyl)pyridine[4]	150.4	121.0	142.7	139.7	127.8	Aromatic C's: 116.7- 163.0	CDCl ₃
2,3-Diphenyl-6-propylpyridine[5]	156.7	138.6	132.9	121.6	156.4	Propyl & Phenyl C's	CDCl ₃

Note: The absence of readily available, peer-reviewed ¹³C NMR data for **3-iodo-5-methoxypyridine** highlights a gap in the current chemical literature. The data for the derivatives above can be used to predict the approximate chemical shifts for the title compound. For instance, the iodo-substituent at C-3 would likely cause a significant downfield shift for C-3 and influence the shifts of the adjacent carbons. The methoxy group at C-5 is expected to have a shielding effect on the ortho (C-4, C-6) and para (C-2) positions.

Experimental Protocol for ¹³C NMR Spectroscopy

This section details a general protocol for acquiring ^{13}C NMR spectra of pyridine derivatives, based on standard laboratory practices.[\[6\]](#)[\[7\]](#)[\[8\]](#)

2.1. Sample Preparation:

- **Sample Purity:** Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
- **Solvent Selection:** Choose a deuterated solvent that completely dissolves the sample. Common solvents for pyridine derivatives include Chloroform-d (CDCl_3), Dimethyl sulfoxide-d₆ (DMSO-d_6), and Methanol-d₄ (CD_3OD). The choice of solvent can slightly influence the chemical shifts.[\[1\]](#)
- **Concentration:** Prepare a solution with a concentration of 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. If not using a solvent with pre-added TMS, a small drop can be added to the NMR tube.

2.2. NMR Instrument Setup and Data Acquisition:

- **Spectrometer:** The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- **Tuning and Shimming:** The probe must be tuned to the ^{13}C frequency, and the magnetic field homogeneity should be optimized by shimming to obtain sharp and well-resolved peaks.
- **Acquisition Parameters:**
 - **Pulse Program:** A standard single-pulse experiment with proton decoupling (e.g., `zgpg30`) is typically used for routine ^{13}C NMR.
 - **Spectral Width:** A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of ^{13}C chemical shifts for organic molecules.[\[9\]](#)
 - **Acquisition Time:** An acquisition time of 1-2 seconds is standard.

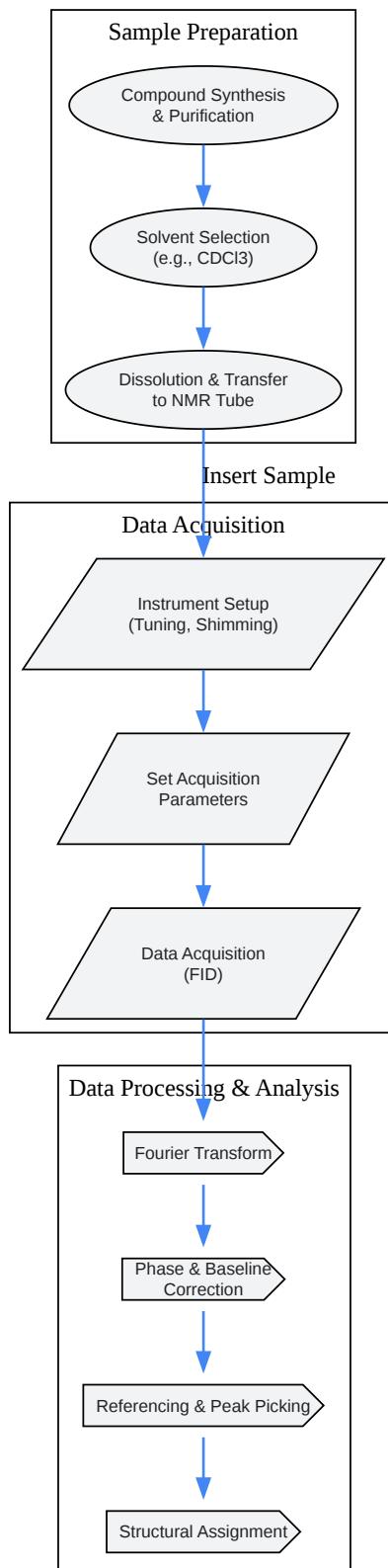
- Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for obtaining quantitative data.
- Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically ranging from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

2.3. Data Processing:

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
- Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
- Baseline Correction: The baseline of the spectrum should be corrected to be flat.
- Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm or by referencing the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).
- Peak Picking: The chemical shifts of the individual peaks are identified and tabulated.

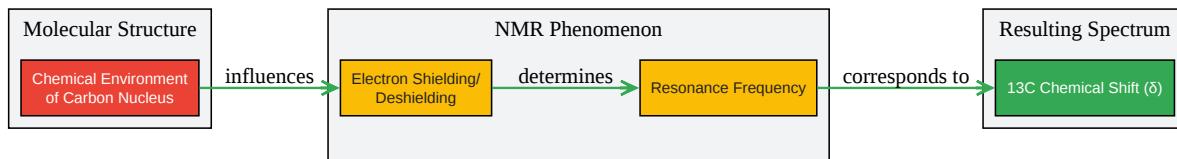
Workflow and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in ¹³C NMR characterization.



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Caption: Experimental workflow for ^{13}C NMR characterization.

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Caption: Logical relationship of molecular structure to ^{13}C NMR chemical shift.

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